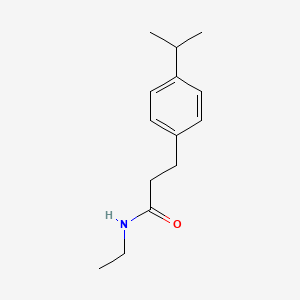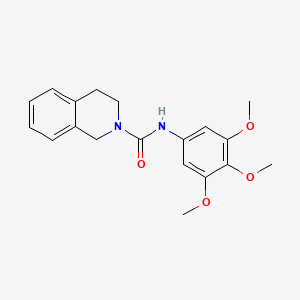
N-ethyl-3-(4-isopropylphenyl)propanamide
説明
N-ethyl-3-(4-isopropylphenyl)propanamide, also known as EIPHP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicine, agriculture, and materials science.
科学的研究の応用
N-ethyl-3-(4-isopropylphenyl)propanamide has been found to have potential applications in various fields of scientific research. In medicine, N-ethyl-3-(4-isopropylphenyl)propanamide has been shown to have anti-inflammatory and analgesic properties. It has also been found to have potential as a treatment for neuropathic pain. In agriculture, N-ethyl-3-(4-isopropylphenyl)propanamide has been found to have herbicidal properties. It has been shown to inhibit the growth of certain weeds, making it a potential alternative to traditional herbicides. In materials science, N-ethyl-3-(4-isopropylphenyl)propanamide has been found to have potential as a building block for the synthesis of new materials.
作用機序
The exact mechanism of action of N-ethyl-3-(4-isopropylphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in inflammation and pain, as well as the inhibition of weed growth.
Biochemical and Physiological Effects:
N-ethyl-3-(4-isopropylphenyl)propanamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that N-ethyl-3-(4-isopropylphenyl)propanamide inhibits the activity of certain enzymes and receptors, including cyclooxygenase-2 and TRPV1. In vivo studies have shown that N-ethyl-3-(4-isopropylphenyl)propanamide has anti-inflammatory and analgesic effects. It has also been shown to reduce the growth of certain weeds.
実験室実験の利点と制限
One advantage of using N-ethyl-3-(4-isopropylphenyl)propanamide in lab experiments is that it has been shown to have low toxicity in animals. This makes it a potentially safe compound to use in studies. However, one limitation is that the mechanism of action of N-ethyl-3-(4-isopropylphenyl)propanamide is not fully understood. This makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-ethyl-3-(4-isopropylphenyl)propanamide. One area of research is to further investigate its mechanism of action. This would help to better understand how N-ethyl-3-(4-isopropylphenyl)propanamide works and could lead to the development of more effective treatments. Another area of research is to investigate the potential applications of N-ethyl-3-(4-isopropylphenyl)propanamide in other fields, such as materials science. Finally, more studies are needed to determine the safety and efficacy of N-ethyl-3-(4-isopropylphenyl)propanamide in humans.
特性
IUPAC Name |
N-ethyl-3-(4-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-15-14(16)10-7-12-5-8-13(9-6-12)11(2)3/h5-6,8-9,11H,4,7,10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVOCNYDZMQUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441007.png)
![N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441023.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4441038.png)
acetate](/img/structure/B4441048.png)
![N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441056.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4441064.png)

![N-ethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441084.png)
![N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441101.png)
![1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine](/img/structure/B4441107.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-N-methylmethanesulfonamide](/img/structure/B4441108.png)